4-Acetylphenol sulfate

Catalog No.
S615648
CAS No.
M.F
C8H8O5S
M. Wt
216.21 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Acetylphenol sulfate

Product Name

4-Acetylphenol sulfate

IUPAC Name

(4-acetylphenyl) hydrogen sulfate

Molecular Formula

C8H8O5S

Molecular Weight

216.21 g/mol

InChI

InChI=1S/C8H8O5S/c1-6(9)7-2-4-8(5-3-7)13-14(10,11)12/h2-5H,1H3,(H,10,11,12)

InChI Key

HOFGLAYWQRGTKC-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)OS(=O)(=O)O

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OS(=O)(=O)O

Description

4-acetylphenyl hydrogen sulfate is an aryl sulfate that is 4-acetylphenol in which the phenolic hydrogen has been replaced by a sulfo group. It is an aryl sulfate and a member of acetophenones. It derives from a 4'-hydroxyacetophenone. It is a conjugate acid of a 4-acetylphenyl sulfate.

4-Acetylphenol sulfate, also known as 4-acetylphenyl hydrogen sulfate, is an aryl sulfate compound characterized by the presence of a sulfate group attached to the phenolic structure of 4-acetylphenol. Its molecular formula is C8H8O5SC_8H_8O_5S, and it has a molecular weight of approximately 216.01 g/mol. This compound is formed when the hydrogen atom of the phenolic hydroxyl group in 4-acetylphenol is replaced by a sulfonate group, resulting in a phenyl sulfate oxoanion that serves as its conjugate base at physiological pH levels .

The reactions involving 4-acetylphenol sulfate primarily include hydrolysis and sulfation processes. The hydrolysis of this compound can yield free 4-acetylphenol and sulfuric acid under acidic conditions. The following reaction illustrates this process:

4 Acetylphenol sulfate+H2O4 Acetylphenol+H2SO4\text{4 Acetylphenol sulfate}+H_2O\rightarrow \text{4 Acetylphenol}+H_2SO_4

Additionally, 4-acetylphenol sulfate can participate in various bio

Research indicates that 4-acetylphenol sulfate exhibits notable biological activities. It is involved in the metabolism of drugs and xenobiotics through sulfation, which enhances their solubility and facilitates excretion. Studies have shown that this compound can influence enzymatic activities, particularly those of sulfatases and sulfotransferases, which are essential for the detoxification processes in living organisms . Furthermore, it has been investigated for its potential role in anaerobic digestion systems, where it can affect microbial communities and organic matter degradation.

The synthesis of 4-acetylphenol sulfate can be achieved through several methods:

  • Sulfation of 4-Acetylphenol: This method involves reacting 4-acetylphenol with sulfuric acid or chlorosulfonic acid under controlled conditions to introduce the sulfate group.
  • Acetylation followed by Sulfation: Initially, phenol is acetylated to form 4-acetylphenol using acetic anhydride or acetic acid in the presence of an acid catalyst. This intermediate is then subjected to sulfation.
  • Using Sulfur Trioxide: A more direct method involves reacting phenols with sulfur trioxide to yield the corresponding sulfonic acids, which can then be converted into their sulfate esters .

4-Acetylphenol sulfate has several applications across various fields:

  • Pharmaceuticals: It is utilized in drug metabolism studies and as a reference compound for understanding sulfation pathways.
  • Biochemical Research: This compound serves as a substrate for studying enzyme kinetics and mechanisms involving sulfotransferases.
  • Analytical Chemistry: It is employed in assays for determining alkaline phosphatase activity due to its ability to enhance analytical accuracy by reducing interference from other serum components .

Studies have focused on the interactions of 4-acetylphenol sulfate with various biological systems. For instance:

  • Enzymatic Interactions: Research has highlighted its role in modulating the activity of sulfatases and sulfotransferases, which are critical for drug metabolism.
  • Microbial Interactions: Investigations into anaerobic digestion have shown how this compound can influence microbial community dynamics and metabolic pathways within sludge systems .

Several compounds share structural similarities with 4-acetylphenol sulfate. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Characteristics
Phenol sulfateC6H6O4SC_6H_6O_4SBasic structure with a single hydroxyl group; less complex than 4-acetylphenol sulfate.
p-AcetylphenolC8H8OC_8H_8OLacks the sulfate group; primarily used as an intermediate in organic synthesis.
p-HydroxyacetophenoneC8H8OC_8H_8OSimilar structure but without the sulfonate group; used for its analgesic properties.
Acetaminophen (Paracetamol)C8H9NOC_8H_9NOA widely used analgesic; structurally similar but contains an amine instead of a sulfonate group.

The uniqueness of 4-acetylphenol sulfate lies in its dual functionality as both an acetophenone derivative and a sulfate ester, which enhances its reactivity and biological significance compared to its analogs .

XLogP3

0.8

Wikipedia

4-acetylphenyl hydrogen sulfate

Dates

Modify: 2024-02-18

Explore Compound Types